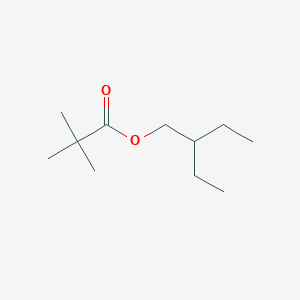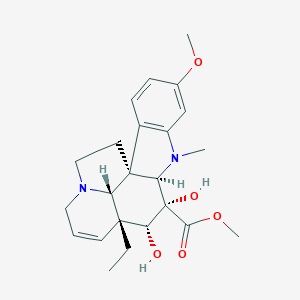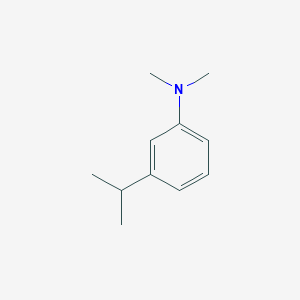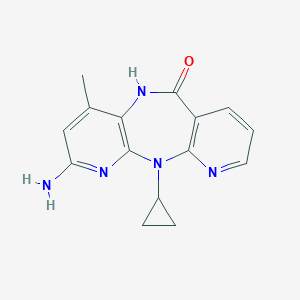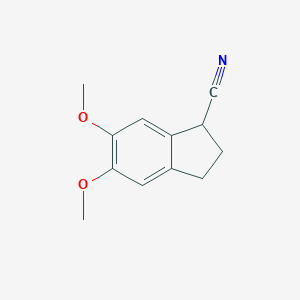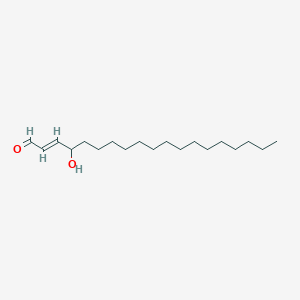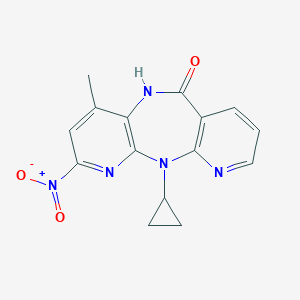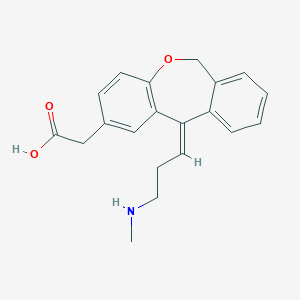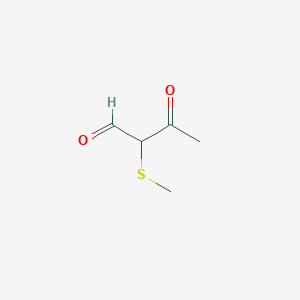
N-Bpda
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bpda (N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine) is a chelating ligand that has been extensively studied for its potential applications in various fields of science. This molecule has a unique structure that allows it to bind to metal ions with high affinity, making it an ideal candidate for use in analytical chemistry, catalysis, and bioinorganic chemistry. We will also list several future directions for further research on this compound.
作用機序
The mechanism of action of N-Bpda involves the formation of a stable complex between the ligand and a metal ion. The ligand binds to the metal ion through its nitrogen atoms, forming a coordination complex. The stability of the complex depends on various factors such as the size of the metal ion, the charge of the metal ion, and the steric hindrance of the ligand.
Biochemical and Physiological Effects
This compound has been shown to have potential biochemical and physiological effects. Studies have shown that this compound can selectively bind to metal ions in biological systems, which can have implications for the treatment of various diseases. For example, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes that play a role in various diseases such as cancer and arthritis.
実験室実験の利点と制限
One of the main advantages of N-Bpda is its high affinity for metal ions, which makes it an ideal candidate for use in various analytical and catalytic applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the synthesis of this compound can be challenging, which can limit its availability for use in research.
将来の方向性
There are several future directions for further research on N-Bpda. One area of research could be the development of new synthetic methods for the production of this compound, which could improve its availability and reduce its cost. Another area of research could be the investigation of the potential biological applications of this compound, particularly in the treatment of diseases such as cancer and arthritis. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its interactions with metal ions in biological systems.
合成法
The synthesis of N-Bpda involves the reaction of 2,2'-bipyridine-6,6'-diamine with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction yields N,N'-Bis(2-pyridylmethyl)-2,2'-bipridine-6,6'-diamine as a yellow powder, which can be purified using column chromatography. The purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-Bpda has been used extensively in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry, where it is used as a chelating ligand for the determination of metal ions in various samples. This compound can selectively bind to metal ions such as copper, nickel, and zinc, forming stable complexes that can be easily detected using techniques such as UV-Vis spectroscopy or fluorescence spectroscopy.
This compound has also been used in catalysis, where it can act as a ligand for transition metal catalysts. Its ability to bind to metal ions with high affinity makes it an ideal candidate for use in various catalytic reactions such as cross-coupling reactions and C-H activation reactions.
特性
CAS番号 |
148914-46-9 |
|---|---|
分子式 |
C19H27N3O4 |
分子量 |
361.4 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
InChIキー |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
異性体SMILES |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
同義語 |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



